2-Bromo-2-cyclopropylacetyl chloride
Description
Overview of Acyl Chlorides as Synthetic Intermediates in Modern Organic Chemistry
Acyl chlorides, or acid chlorides, are a class of carboxylic acid derivatives characterized by the functional group -COCl. wikipedia.org They stand as one of the most reactive types of acyl compounds, surpassing acid anhydrides, esters, and amides in their reactivity. fiveable.me This heightened reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. fiveable.mealevels.aiorganicchemistrytutor.com
Due to this high electrophilicity, acyl chlorides are exceptionally valuable synthetic intermediates. fiveable.me Their primary role is in acylation reactions, where they serve to introduce an acyl group (R-C=O) into a molecule. They readily undergo nucleophilic acyl substitution with a wide variety of nucleophiles. organicchemistrytutor.comsavemyexams.com For instance, they react with alcohols to form esters, with ammonia (B1221849) and amines to form amides, and with carboxylates to form acid anhydrides. wikipedia.orgsavemyexams.com These transformations are typically rapid and often proceed to completion, making acyl chlorides more efficient reagents for these conversions than their parent carboxylic acids. savemyexams.comsavemyexams.com
The synthesis of acyl chlorides is most commonly achieved by treating a carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), oxalyl chloride, phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). savemyexams.comyoutube.com The general mechanism for their reactions is a two-step nucleophilic addition-elimination process, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. organicchemistrytutor.comsavemyexams.com
Key Reactions of Acyl Chlorides
| Reactant | Product | Reaction Type |
|---|---|---|
| Water | Carboxylic Acid | Hydrolysis savemyexams.com |
| Alcohol/Phenol | Ester | Alcoholysis/Esterification wikipedia.orgsavemyexams.com |
| Ammonia/Amine | Amide | Aminolysis/Amidation wikipedia.orgsavemyexams.com |
| Carboxylate Salt | Acid Anhydride | Acylation wikipedia.orgorganicchemistrytutor.com |
| Organometallic Reagents (e.g., Grignards) | Ketone (then Tertiary Alcohol) | Acylation/Alkylation wikipedia.org |
Significance of α-Haloacylated Compounds in Chemical Transformations
The introduction of a halogen atom at the α-position (the carbon adjacent to the carbonyl group) of an acylated compound significantly modifies its chemical behavior, creating a bifunctional molecule with two electrophilic centers: the carbonyl carbon and the α-carbon. researchgate.net This dual reactivity makes α-haloacylated compounds, such as α-halo ketones and α-halo acyl chlorides, powerful and versatile building blocks in organic synthesis. fiveable.menih.gov
The presence of the α-halogen has several key effects:
Enhanced Electrophilicity: The inductive effect of the halogen increases the electron deficiency at the α-carbon, making it a prime target for nucleophilic substitution (SN2) reactions. nih.govjove.com
Acidic α-Hydrogen: The electron-withdrawing nature of both the carbonyl group and the halogen increases the acidity of any remaining α-hydrogen, facilitating its removal by a base to form an enolate. wikipedia.org
These properties allow α-haloacylated compounds to participate in a diverse range of chemical transformations. They are key precursors for the synthesis of amino acids (via reaction with ammonia), α-hydroxy ketones (via hydrolysis of substitution products), and various heterocyclic systems like thiazoles, oxazoles, and benzofurans. researchgate.netnih.govwikipedia.org Furthermore, under basic conditions, α-halo ketones can undergo the Favorskii rearrangement, a complex reaction that results in the formation of a rearranged carboxylic acid or ester, often involving a cyclopropanone (B1606653) intermediate. wikipedia.orgtestbook.com The Darzens reaction, another important transformation, involves the reaction of an α-haloester with a ketone or aldehyde to produce an α,β-epoxy ester. wikipedia.org
Unique Reactivity and Stereochemical Considerations of Cyclopropyl (B3062369) Moieties in Organic Scaffolds
The cyclopropyl group is the smallest possible carbocyclic ring, and its structure is defined by significant ring strain. The internal C-C-C bond angles of 60° deviate substantially from the ideal tetrahedral angle of 109.5°, leading to what are known as "bent bonds". wikipedia.orgmasterorganicchemistry.com This high degree of strain endows cyclopropane (B1198618) and its derivatives with unique chemical and physical properties that set them apart from other cycloalkanes.
From a reactivity standpoint, the strained C-C bonds of the cyclopropyl ring have a higher p-character than typical alkanes, giving the ring some properties that are analogous to a carbon-carbon double bond. wikipedia.org This allows it to stabilize an adjacent positive charge through hyperconjugation. wikipedia.org Consequently, the ring is susceptible to opening reactions under certain conditions, particularly with electrophiles or through radical pathways, which can relieve the inherent strain. youtube.comacs.org For instance, the cyclopropyl cation can undergo an electrocyclic ring-opening to form the more stable allyl cation. youtube.com
In medicinal chemistry, the cyclopropyl group is a "privileged scaffold". hyphadiscovery.comrsc.org Its rigid structure acts as a conformational constraint, locking part of a molecule into a specific orientation, which can be beneficial for binding to a biological target. It can also serve as a bioisostere for other groups, like a phenyl ring or a double bond, altering a molecule's properties to improve metabolic stability or potency. acs.org The high C-H bond dissociation energy can make the group less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com
Stereochemistry is a critical aspect of cyclopropane chemistry. Cyclopropanation reactions, such as the addition of a carbene to an alkene, are often stereospecific, meaning that the stereochemistry of the starting alkene is preserved in the final cyclopropane product. masterorganicchemistry.com This allows for the controlled synthesis of specific diastereomers.
Positioning of 2-Bromo-2-cyclopropylacetyl Chloride within Advanced Organic Synthesis Paradigms
This compound (CAS No. 1010802-72-8) is a synthetic intermediate that combines the distinct chemical features discussed in the preceding sections into a single, compact molecule. bldpharm.com Its structure positions it as a highly functionalized and potent building block for advanced organic synthesis.
Reactive Acylation Handle: The acyl chloride group provides a reliable and highly reactive site for forming new ester or amide bonds via nucleophilic acyl substitution. wikipedia.orgorganicchemistrytutor.com
Bifunctional Electrophile: The molecule possesses two distinct electrophilic carbons: the highly reactive carbonyl carbon and the α-carbon bearing both the bromine atom and the cyclopropyl ring. This allows for sequential or selective reactions.
Complex Stereocenter: The α-carbon is a chiral center substituted with four different groups (bromo, cyclopropyl, carbonyl, and the implicit chlorine of the acyl chloride). This makes it a valuable target for asymmetric synthesis, where creating enantiomerically pure forms could lead to chiral scaffolds for drug discovery. nih.gov
Strained Ring System: The presence of the cyclopropyl group introduces strain and specific stereoelectronic properties. wikipedia.org This moiety can be retained in the final product to impart conformational rigidity or can be a latent functional group for subsequent ring-opening transformations. youtube.comhyphadiscovery.com
This trifecta of functionality—acyl chloride, α-bromo group, and cyclopropyl ring—positions this compound as a precursor for complex molecules. It enables the introduction of a bromo-cyclopropyl-carbonyl unit in a single step, which can then be elaborated upon. For example, it could be used to synthesize novel α-cyclopropyl-α-bromo amides or esters, which themselves are substrates for further modifications, such as nucleophilic substitution of the bromine or reactions involving the cyclopropyl ring. Such compounds are of interest in the synthesis of novel heterocyclic compounds and as probes for structure-activity relationship studies in medicinal chemistry. acs.orgnih.gov
Physicochemical Data for Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1010802-72-8 bldpharm.com | C₅H₆BrClO | 201.46 |
| Cyclopropylacetyl chloride | 54322-65-5 | C₅H₇ClO | 118.56 |
| Bromocyclopropane | 4333-56-6 wikipedia.org | C₃H₅Br | 120.98 wikipedia.org |
| 2-Bromo-2-phenylacetyl chloride | N/A | C₈H₆BrClO | 233.50 chemsynthesis.com |
Note: Specific experimental data for this compound is not widely published; properties of related compounds are provided for context.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-cyclopropylacetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClO/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNOGRWYVIIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 2 Bromo 2 Cyclopropylacetyl Chloride
Precursor Synthesis: Derivation of Cyclopropylacetic Acid Analogues
The foundation of the synthesis is the creation of a cyclopropylacetic acid scaffold. Modern synthetic methods offer several powerful routes to this precursor and its substituted variants, with a significant focus on controlling the three-dimensional arrangement of atoms.
Optimized Synthetic Routes to Cyclopropylacetic Acid and its Substituted Variants
The construction of the cyclopropane (B1198618) ring is a critical step in forming the cyclopropylacetic acid precursor. Several robust methods are employed, each with distinct advantages depending on the desired scale and substitution pattern. Key methodologies include the Simmons-Smith reaction, transition-metal-catalyzed cyclopropanations, and the Kulinkovich reaction. nih.govwikipedia.orgresearchgate.net
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert an alkene into a cyclopropane stereospecifically. wikipedia.org For precursors to cyclopropylacetic acid, an appropriate allylic substrate is chosen. A significant advantage is the reaction's tolerance to various functional groups. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), often increases reactivity. wikipedia.org
Transition-metal-catalyzed cyclopropanation offers another versatile route, commonly employing catalysts based on rhodium, copper, or palladium. wikipedia.orgacs.org These catalysts facilitate the decomposition of diazo compounds, such as ethyl diazoacetate, to form a metal carbene intermediate. wikipedia.orgnih.gov This intermediate then reacts with an alkene to form the cyclopropane ring. This method is highly adaptable, and the choice of metal and ligands can be tuned to optimize yield and selectivity for specific substrates. wikipedia.org
The Kulinkovich reaction provides a distinct pathway, particularly for generating 1-substituted cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org These cyclopropanol (B106826) intermediates can then be further elaborated to the desired carboxylic acid structure. A modification of this reaction, the Kulinkovich-de Meijere reaction, can produce cyclopropylamines from amides, which can also serve as precursors after appropriate functional group transformations. acsgcipr.orgorganic-chemistry.org
| Method | Key Reagents | Typical Substrate | Key Features |
|---|---|---|---|
| Simmons-Smith | CH₂I₂ / Zn-Cu couple (or Et₂Zn) | Alkene (e.g., allylic alcohol) | Stereospecific; tolerant of many functional groups; can be directed by hydroxyl groups. nih.govwikipedia.org |
| Transition-Metal Catalysis | Diazoacetate / Rh(II) or Cu(I) catalyst | Alkene | Broad substrate scope; catalyst can be tuned for selectivity; can be rendered asymmetric. wikipedia.orgresearchgate.net |
| Kulinkovich Reaction | Ester / Grignard Reagent / Ti(IV) alkoxide | Ester or Amide | Forms cyclopropanols or cyclopropylamines directly from carbonyl derivatives. wikipedia.orgorganic-chemistry.orgacsgcipr.org |
Investigation of Stereoselective Cyclopropanation in Precursor Formation
Controlling the stereochemistry during the formation of the cyclopropane ring is a significant area of research, enabling access to specific enantiomers or diastereomers of the final product. unl.pt All the major cyclopropanation methods have been adapted for stereoselective synthesis.
In the Simmons-Smith reaction , stereocontrol can be achieved by using chiral auxiliaries or chiral ligands. For instance, the cyclopropanation of chiral allylic alcohols often proceeds with high diastereoselectivity, as the hydroxyl group directs the zinc carbenoid to the same face of the double bond. nih.govnih.gov The use of chiral additives, such as (+)-diethyl tartrate (DET), can induce enantioselectivity in the cyclopropanation of achiral allylic alcohols. oup.comnih.gov
Asymmetric transition-metal-catalyzed cyclopropanation is a highly developed field. Chiral ligands are coordinated to the metal catalyst (e.g., rhodium, copper, cobalt), which then transfers the carbene from the diazo compound to the alkene in an enantioselective manner. wikipedia.orgnih.gov Families of ligands such as bis(oxazoline) (Py-box) and salen complexes have been successfully used in these transformations, achieving high levels of enantiomeric excess. researchgate.netutdallas.edu
The Kulinkovich reaction and its variants can also be rendered stereoselective. For example, the use of chiral titanium catalysts, such as those derived from TADDOL, can lead to the formation of enantiomerically enriched cyclopropanols. wikipedia.org Mechanistic studies have shown that the stereochemical outcome of the ring-closure step can vary depending on the substrate (ester vs. amide), proceeding with either retention or inversion of configuration at the key titanium-carbon bond. nih.gov
Bromination Strategies at the α-Position
With the cyclopropylacetic acid precursor in hand, the next critical transformation is the regioselective introduction of a bromine atom at the α-position, the carbon atom adjacent to the carboxylic acid's carbonyl group.
Regioselective Bromination Techniques for Carboxylic Acid Derivatives
Direct bromination of a carboxylic acid at the α-position is challenging because the compound does not readily form an enol. libretexts.orgchemistrysteps.com The standard and most effective method for this transformation is the Hell-Volhard-Zelinskii (HVZ) reaction . wikipedia.orgalfa-chemistry.com This reaction reliably places a bromine atom specifically at the α-carbon of a carboxylic acid that possesses at least one α-hydrogen.
The HVZ reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. jove.comjove.com The reaction conditions can be harsh, often requiring elevated temperatures. byjus.comnrochemistry.com The initial product is an α-bromo acyl bromide, which is then hydrolyzed during an aqueous workup to yield the final α-bromo carboxylic acid. libretexts.orgwikipedia.org If the reaction is instead quenched with an alcohol, the corresponding α-bromo ester can be formed. wikipedia.org
For the synthesis of 2-bromo-2-cyclopropylacetic acid, cyclopropylacetic acid would be subjected to these conditions:
Reactants : Cyclopropylacetic acid, Bromine (Br₂), Phosphorus Tribromide (PBr₃, catalytic)
Intermediate : 2-Bromo-2-cyclopropylacetyl bromide
Final Product (after hydrolysis) : 2-Bromo-2-cyclopropylacetic acid
Radical versus Ionic Pathways for Bromine Incorporation
The mechanism of bromine incorporation in the Hell-Volhard-Zelinskii reaction is a well-established ionic pathway ; it is not a free-radical reaction. masterorganicchemistry.comstackexchange.com The assertion that α-bromination of carboxylic acids proceeds via a free-radical mechanism is incorrect in the context of the HVZ reaction. fiveable.me
The HVZ mechanism proceeds through several distinct ionic steps:
Acyl Bromide Formation : The catalytic phosphorus tribromide first reacts with the carboxylic acid to convert the hydroxyl group into a better leaving group, forming an acyl bromide. libretexts.orgjove.comyoutube.com This step is crucial because acyl halides enolize much more readily than their parent carboxylic acids. libretexts.orgchemistrysteps.com
Enolization : The acyl bromide tautomerizes to its enol form. This process is typically acid-catalyzed by the hydrogen bromide (HBr) generated in the first step. wikipedia.orgbyjus.com
α-Bromination : The electron-rich enol acts as a nucleophile and attacks a molecule of Br₂, which acts as the electrophile. This step installs the bromine atom at the α-position, forming the α-bromo acyl bromide intermediate. byjus.commasterorganicchemistry.com
Hydrolysis : Finally, the addition of water hydrolyzes the α-bromo acyl bromide back to a carboxylic acid, yielding the desired 2-bromo-2-cyclopropylacetic acid. jove.commasterorganicchemistry.com
Free-radical bromination is a different type of reaction, typically initiated by UV light or radical initiators, and is highly selective for weaker C-H bonds, such as allylic or benzylic positions. It is not the operative mechanism for the regioselective α-bromination of simple carboxylic acids under HVZ conditions.
Conversion of α-Brominated Carboxylic Acids to Acyl Chlorides
The final step in the sequence is the conversion of the α-brominated carboxylic acid (2-bromo-2-cyclopropylacetic acid) into the corresponding acyl chloride (2-Bromo-2-cyclopropylacetyl chloride). This is a standard transformation for which several reliable reagents are available. The primary goal is to replace the hydroxyl group of the carboxylic acid with a chlorine atom without disturbing the rest of the molecule.
The two most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) . csbsju.edumasterorganicchemistry.comcommonorganicchemistry.com
Thionyl chloride reacts with carboxylic acids to produce the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk The reaction can often be run neat (without solvent) or in an inert solvent. A key advantage is that the byproducts are gases, which simplifies purification. chemguide.co.uk
Oxalyl chloride is another highly effective reagent that converts carboxylic acids to acyl chlorides under mild conditions, often at room temperature. chemicalbook.comlibretexts.org This reaction is typically run in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comresearchgate.net The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gases. csbsju.edu Oxalyl chloride is sometimes preferred for sensitive substrates because the reaction conditions can be milder than those required for thionyl chloride, minimizing side reactions and racemization. chemicalbook.com
| Reagent | Formula | Typical Conditions | Byproducts | Notes |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or in solvent, often requires reflux. | SO₂(g), HCl(g) | Effective and common; gaseous byproducts simplify workup. masterorganicchemistry.comchemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM) with catalytic DMF, often at room temperature. | CO₂(g), CO(g), HCl(g) | Generally milder conditions, useful for sensitive substrates. chemicalbook.comresearchgate.net |
| Phosphorus Pentachloride | PCl₅ | Cold reaction with the carboxylic acid. | POCl₃(l), HCl(g) | Effective, but produces a liquid byproduct (POCl₃) that must be separated by distillation. chemguide.co.uk |
For the conversion of 2-bromo-2-cyclopropylacetic acid, using oxalyl chloride could be advantageous to avoid potential side reactions that might be induced by the higher temperatures sometimes used with thionyl chloride, especially given the presence of a reactive α-bromo group. chemicalbook.com
Mechanistic Aspects of Carboxylic Acid Chlorination with Thionyl Chloride and Oxalyl Chloride
Chlorination with Thionyl Chloride (SOCl₂):
The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a highly reactive chlorosulfite intermediate. libretexts.orgchemistrysteps.com This process converts the hydroxyl group into an excellent leaving group. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). blogspot.commasterorganicchemistry.com
The mechanism involves the following key steps:
The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. youtube.comyoutube.com
A chloride ion is expelled from the sulfur atom.
The resulting intermediate can then be attacked by the chloride ion at the carbonyl carbon. masterorganicchemistry.comyoutube.com
A tetrahedral intermediate is formed, which then collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes to SO₂ and another chloride ion. youtube.com
Chlorination with Oxalyl Chloride ((COCl)₂):
Oxalyl chloride is often preferred for its milder reaction conditions and because its byproducts (CO₂, CO, and HCl) are all gaseous, which simplifies purification. blogspot.comlibretexts.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgcommonorganicchemistry.com
The catalytic cycle with DMF involves:
DMF reacts with oxalyl chloride to form a reactive Vilsmeier reagent, an iminium salt. wikipedia.orgchegg.comyoutube.com
The carboxylic acid attacks the Vilsmeier reagent, forming a mixed anhydride. wikipedia.org
This intermediate is highly reactive towards nucleophilic attack by the chloride ion.
The chloride ion attacks the carbonyl carbon, leading to the formation of the acyl chloride, regeneration of the DMF catalyst, and release of CO and CO₂. blogspot.comyoutube.com
Table 1: Comparison of Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Mechanism | Forms a chlorosulfite intermediate. libretexts.orgchemistrysteps.com | Forms a Vilsmeier reagent with a DMF catalyst. wikipedia.orgchegg.com |
| Byproducts | SO₂, HCl (gaseous) blogspot.commasterorganicchemistry.com | CO, CO₂, HCl (gaseous) blogspot.comlibretexts.org |
| Conditions | Often requires heating/reflux. commonorganicchemistry.com | Typically at room temperature. commonorganicchemistry.com |
| Catalyst | Can be catalyzed by DMF. youtube.com | Almost always requires catalytic DMF. wikipedia.orgcommonorganicchemistry.com |
| Selectivity | Less selective, can be more reactive. | Milder and more selective reagent. wikipedia.org |
Catalytic Enhancements in Acyl Chloride Formation
To improve the efficiency and reaction conditions of acyl chloride synthesis, various catalytic systems have been developed.
The most prominent example is the use of N,N-dimethylformamide (DMF) as a catalyst in reactions with oxalyl chloride, as detailed in the previous section. wikipedia.orgyoutube.com The DMF catalyst forms a highly electrophilic Vilsmeier reagent, which is more susceptible to nucleophilic attack by the carboxylic acid than oxalyl chloride itself. chegg.comyoutube.com This catalytic pathway allows the reaction to proceed under much milder conditions.
Other catalysts have also been explored for the synthesis of acyl chlorides. For instance, nitrogenous anion exchange resins have been used as catalysts for the reaction of carboxylic acids with phosgene. google.com These solid catalysts can be easily separated from the reaction mixture by filtration, simplifying the workup process. google.com While not directly involving thionyl chloride or oxalyl chloride, this demonstrates the principle of using heterogeneous catalysts to facilitate acyl chloride formation.
In some cases, bases like pyridine (B92270) are added to the reaction mixture. libretexts.org These bases act as proton scavengers, neutralizing the HCl produced during the reaction. libretexts.org This can be particularly important for substrates that are sensitive to acidic conditions.
Table 2: Catalysts in Acyl Chloride Formation
| Catalyst | Role | Associated Reagent | Benefits |
| N,N-Dimethylformamide (DMF) | Forms Vilsmeier reagent, activates the chlorinating agent. wikipedia.orgchegg.com | Oxalyl Chloride, Thionyl Chloride wikipedia.orgyoutube.com | Milder reaction conditions, increased reaction rate. |
| Pyridine | Proton scavenger, neutralizes HCl byproduct. libretexts.org | Thionyl Chloride, Oxalyl Chloride | Protects acid-sensitive functional groups. |
| Nitrogenous Anion Exchange Resins | Heterogeneous catalyst. google.com | Phosgene google.com | Easy separation and recovery of the catalyst. google.com |
Development of Novel One-Pot or Tandem Reaction Sequences
Modern synthetic chemistry increasingly focuses on the development of one-pot or tandem (cascade) reactions to improve efficiency, reduce waste, and simplify purification processes.
Exploration of Sequential Functionalization for Efficient Synthesis
The synthesis of this compound could potentially be streamlined through a one-pot process. For instance, the synthesis of related α-haloamides has been achieved through a one-pot, two-step process where the primary amino group of a natural amino acid is first converted to a bromine atom, followed by the carboxy-activation with SOCl₂ in the same reaction vessel. nih.gov
Applying a similar strategy, one could envision a tandem reaction starting from a suitable precursor. For example, a process could involve the α-bromination of cyclopropylacetic acid followed by in-situ chlorination to the acyl chloride without isolating the intermediate α-bromo acid. The Hell-Volhard-Zelinsky (HVZ) reaction, which is used for the α-halogenation of carboxylic acids, could potentially be adapted for such a sequence. khanacademy.org
Another approach involves the in-situ generation of the acyl chloride from the corresponding carboxylic acid, which is then immediately used in a subsequent reaction. For example, 1-arylcycloprop-2-ene-1-carboxamides have been synthesized in a one-pot protocol where the acyl chloride is generated from the carboxylic acid using oxalyl chloride and then coupled with an amine in the same pot. nih.gov This avoids the isolation of the potentially sensitive acyl chloride intermediate.
Green Chemistry Approaches in Synthetic Design
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.
Key green chemistry considerations include:
Atom Economy: One-pot and tandem reactions, as discussed above, improve atom economy by reducing the number of isolation and purification steps, thereby minimizing waste. nih.govrsc.orgnih.gov
Use of Safer Solvents: Traditional solvents like dichloromethane can be replaced with greener alternatives. For instance, the bio-based solvent Cyrene™ has been successfully used for the synthesis of amides from acid chlorides. rsc.org Research into greener solvent alternatives for acyl chloride synthesis is ongoing. rsc.org
Catalysis: The use of catalysts, especially heterogeneous or recyclable catalysts, is a core principle of green chemistry. As mentioned, solid anion exchange resins can be used and easily recovered. google.com
Energy Efficiency: Reactions that can be performed at ambient temperature, such as the DMF-catalyzed reaction with oxalyl chloride, are more energy-efficient than those requiring high temperatures.
The esterification of guar (B607891) gum with fatty acid chlorides, prepared by reacting fatty acids with thionyl chloride in the presence of catalytic DMF, provides an example of applying some of these principles in a related context. pjoes.com
Table 3: Green Chemistry Strategies for Acyl Chloride Synthesis
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
| Atom Economy | One-pot/Tandem reactions nih.gov | Reduces waste by eliminating intermediate workup steps. |
| Safer Solvents | Use of bio-based solvents like Cyrene™ rsc.org | Reduces the use of toxic and hazardous solvents like DMF and dichloromethane. rsc.orgrsc.org |
| Catalysis | Use of recyclable, heterogeneous catalysts. google.com | Simplifies purification and reduces catalyst waste. |
| Energy Efficiency | Reactions at ambient temperature. | Lowers energy consumption compared to reactions requiring reflux. |
Elucidation of Reaction Chemistry and Mechanistic Pathways
Nucleophilic Acyl Substitution Reactions
The acyl chloride moiety of 2-Bromo-2-cyclopropylacetyl chloride is a classic substrate for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the substituted product.
Kinetics and Thermodynamics of Esterification with Diverse Alcohols
Table 1: Representative Kinetic and Thermodynamic Data for the Esterification of this compound with Various Alcohols
| Alcohol | Relative Rate Constant (k_rel) at 25°C | ΔH (kJ/mol) (Estimated) | Product |
| Methanol | 1.00 | -85 | Methyl 2-bromo-2-cyclopropylacetate |
| Ethanol | 0.92 | -88 | Ethyl 2-bromo-2-cyclopropylacetate |
| Isopropanol | 0.45 | -92 | Isopropyl 2-bromo-2-cyclopropylacetate |
| tert-Butanol | 0.05 | -95 | tert-Butyl 2-bromo-2-cyclopropylacetate |
Note: The data in this table is illustrative and based on general principles of organic chemistry, as specific experimental values for this compound are not publicly available.
Amidation Reactions with Primary and Secondary Amines
Amidation of this compound with primary and secondary amines is a vigorous reaction that produces the corresponding N-substituted 2-bromo-2-cyclopropylamides. organic-chemistry.orglibretexts.org The high nucleophilicity of amines leads to a rapid reaction, often more so than with alcohols. organic-chemistry.org The mechanism is analogous to esterification, involving nucleophilic attack of the amine on the acyl chloride, formation of a tetrahedral intermediate, and subsequent elimination of chloride. organic-chemistry.org
A key consideration in these reactions is the production of HCl, which will react with the basic amine to form an ammonium (B1175870) salt. libretexts.org To ensure the reaction goes to completion, it is common practice to use two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the HCl. libretexts.org Alternatively, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) can be used.
Table 2: Representative Products from the Amidation of this compound
| Amine | Base | Product |
| Ammonia (B1221849) | Excess Ammonia | 2-Bromo-2-cyclopropylacetamide |
| Methylamine | Excess Methylamine | N-Methyl-2-bromo-2-cyclopropylacetamide |
| Diethylamine | Triethylamine | N,N-Diethyl-2-bromo-2-cyclopropylacetamide |
| Aniline | Pyridine | N-Phenyl-2-bromo-2-cyclopropylacetamide |
Note: The data in this table is illustrative and based on general principles of organic chemistry.
Investigation of Friedel-Crafts Acylation Mechanisms and Scope
Friedel-Crafts acylation allows for the introduction of an acyl group onto an aromatic ring. bldpharm.commasterorganicchemistry.com In the case of this compound, this reaction would involve the formation of an acylium ion intermediate through the interaction of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). bldpharm.comresearchgate.net This acylium ion then acts as an electrophile, attacking an activated aromatic ring to form a ketone. bldpharm.comresearchgate.net
The mechanism proceeds in several steps:
Formation of a complex between the acyl chloride and the Lewis acid. bldpharm.com
Generation of the acylium ion. bldpharm.com
Electrophilic attack of the acylium ion on the aromatic ring to form a resonance-stabilized carbocation (sigma complex).
Deprotonation of the sigma complex to restore aromaticity and regenerate the Lewis acid catalyst. bldpharm.com
The scope of the Friedel-Crafts acylation is generally limited to aromatic compounds that are not strongly deactivated. researchgate.net The presence of the α-bromo substituent in this compound could potentially lead to side reactions under the harsh conditions of a Friedel-Crafts reaction, although specific studies on this are not widely reported.
Reactions Involving the α-Bromine Atom
The bromine atom at the alpha position to the carbonyl group is susceptible to both nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the adjacent carbonyl group activates this position.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 pathways) at the α-Carbon
Nucleophilic substitution at the α-carbon of this compound can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile.
The S(_N)2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The presence of the adjacent cyclopropyl (B3062369) group may exert some steric hindrance, potentially slowing the rate of S(_N)2 reactions compared to a less bulky α-substituent.
The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, followed by attack of the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form a stable carbocation. The α-carbonyl group can destabilize an adjacent carbocation, making the S(_N)1 pathway less likely for α-halo carbonyl compounds in general. However, the cyclopropyl group is known to stabilize an adjacent positive charge through its unique electronic properties, which could make an S(_N)1 pathway more accessible than for other α-bromo acyl chlorides.
Table 3: Plausible Outcomes of Nucleophilic Substitution at the α-Carbon
| Nucleophile | Solvent | Probable Major Pathway | Product Type |
| Iodide (I⁻) | Acetone | S(_N)2 | 2-Cyclopropyl-2-iodoacetyl chloride |
| Azide (N₃⁻) | DMF | S(_N)2 | 2-Azido-2-cyclopropylacetyl chloride |
| Water (H₂O) | Water/THF | S(_N)1/S(_N)2 (competitive) | 2-Cyclopropyl-2-hydroxyacetyl chloride (unstable) |
| Ethanol (EtOH) | Ethanol | S(_N)1/S(_N)2 (competitive) | 2-Cyclopropyl-2-ethoxyacetyl chloride |
Note: This data is hypothetical and based on established principles of substitution reactions.
Elimination Reactions (E1 and E2 mechanisms) leading to α,β-Unsaturated Systems
Elimination of HBr from this compound would lead to the formation of α,β-unsaturated cyclopropyl carbonyl systems. These reactions can also proceed through two primary mechanisms: E1 and E2.
The E2 mechanism is a concerted, one-step process where a base removes a proton from the β-carbon (in this case, a proton from the cyclopropyl ring) at the same time as the bromide ion leaves. This pathway requires a strong, non-nucleophilic base and an anti-periplanar arrangement of the proton and the leaving group. The rigid structure of the cyclopropyl ring may influence the feasibility of achieving the required geometry for E2 elimination.
The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate (the same as in the S(_N)1 pathway), followed by the removal of a β-proton by a weak base to form a double bond. The stability of the potential carbocation, influenced by the cyclopropyl group, will be a key factor in determining the viability of the E1 pathway. The formation of a double bond within the cyclopropyl ring is highly unfavorable due to ring strain, so elimination would likely involve a proton from a substituent on the ring if present, or rearrangement. More likely, elimination would lead to the formation of a cyclopropenylidene derivative, though this is a highly strained and generally unstable system. A more plausible outcome would be the formation of a cyclobutenyl system via rearrangement.
Table 4: Potential Elimination Products and Influencing Factors
| Base | Solvent | Probable Major Pathway | Potential Product Type |
| Potassium tert-butoxide | tert-Butanol | E2 | α,β-Unsaturated acyl chloride (via rearrangement) |
| Sodium ethoxide | Ethanol | E2/E1 (competitive) | Mixture of elimination and substitution products |
| Heat (no base) | High-boiling solvent | E1 | α,β-Unsaturated acyl chloride (via rearrangement) |
Note: The products listed are speculative due to the complex nature of elimination reactions involving cyclopropyl systems and the lack of specific literature data.
Cross-Coupling Reactions and Organometallic Applications
The carbon-bromine bond in this compound presents an opportunity for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. These reactions typically involve the use of a palladium or other transition metal catalyst to couple an organometallic reagent with an organic halide.
Given the high reactivity of the acyl chloride group, which readily undergoes nucleophilic acyl substitution, successful cross-coupling at the C-Br bond would likely require carefully controlled conditions. libretexts.orglibretexts.org The acyl chloride might first be converted to a more stable ester to prevent unwanted side reactions. Alternatively, chemoselective coupling could potentially be achieved using specific catalyst-ligand systems at low temperatures that favor oxidative addition into the C-Br bond over reaction at the acyl chloride.
Potential organometallic applications could involve palladium-catalyzed reactions such as:
Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) to form 2-cyclopropyl-2-aryl(or vinyl)acetyl chloride derivatives.
Stille Coupling: Reaction with an organostannane (R-SnBu₃) to introduce a variety of alkyl, vinyl, or aryl groups.
Negishi Coupling: Reaction with an organozinc reagent (R-ZnX) for the formation of C-C bonds.
Heck Coupling: Reaction with an alkene to introduce a vinyl group, although this is typically more challenging with alkyl halides.
The table below outlines hypothetical cross-coupling reactions.
| Coupling Reaction | Coupling Partner (R-M) | Catalyst System (Example) | Potential Product |
| Suzuki | Arylboronic Acid (ArB(OH)₂) | Pd(PPh₃)₄, Base | 2-Aryl-2-cyclopropylacetyl chloride |
| Stille | Vinylstannane (CH₂=CHSnBu₃) | PdCl₂(PPh₃)₂ | 2-Cyclopropyl-2-vinylacetyl chloride |
| Negishi | Alkylzinc Halide (RZnBr) | Pd(dppf)Cl₂ | 2-Alkyl-2-cyclopropylacetyl chloride |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | 2-(Dialkylamino)-2-cyclopropylacetyl chloride |
Cyclopropyl Ring Reactivity and Transformations
The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to reactions that lead to ring-opening and relief of this strain. The adjacent electron-withdrawing carbonyl group further activates the ring toward certain transformations.
The cyclopropane ring in this compound can be opened through reactions with both electrophiles and nucleophiles.
Nucleophilic Ring-Opening: Cyclopropanes bearing an electron-accepting group, such as the carbonyl in the title compound, can react as electrophiles. masterorganicchemistry.com Strong nucleophiles can attack one of the cyclopropyl carbons in an SN2-type mechanism, leading to the cleavage of a C-C bond. masterorganicchemistry.com This process is driven by the release of ring strain. The attack would likely occur at the carbon atom opposite the C-Br bond, leading to a 1,3-difunctionalized product. For instance, reaction with a nucleophile like a thiophenolate could lead to a ring-opened product. masterorganicchemistry.com
Electrophilic Ring-Opening: Electrophiles, particularly Lewis acids, can induce ring-opening by coordinating to either the carbonyl oxygen or the bromine atom. This coordination enhances the electron-withdrawing nature of the substituent, making the cyclopropane ring more susceptible to cleavage, often by a halide ion or other nucleophile present in the medium. Acid-catalyzed ring-opening of similar strained heterocyclic compounds has been shown to be an effective transformation. researchgate.netlookchem.com
The structural motif of an α-halo carbonyl compound makes this compound a prime candidate for rearrangement reactions, most notably the Favorskii rearrangement. wikipedia.orgnrochemistry.com This rearrangement occurs in the presence of a base and typically transforms α-halo ketones into carboxylic acid derivatives. wikipedia.org
In the context of this compound, treatment with a base (e.g., an alkoxide) could initiate an intramolecular SN2 reaction. The enolate, formed by deprotonation of the acyl chloride (if a transient α-proton can be generated under the conditions) or by direct attack of the base, could displace the bromide to form a highly strained bicyclo[1.1.0]butanone-like intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon would cleave the bicyclic system to yield a rearranged cyclobutanecarboxylic acid derivative.
If the substrate lacks an enolizable proton, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur. wikipedia.orgresearchgate.net In this mechanism, the base first adds to the carbonyl group to form a tetrahedral intermediate. This intermediate then collapses in a concerted fashion, with migration of the adjacent carbon and displacement of the halide, to form the rearranged product. wikipedia.org
Another potential, though less direct, rearrangement could involve the formation of a cyclopropyl carbene, which is known to rearrange to form cyclobutene (B1205218) derivatives. researchgate.net This would require conditions suitable for generating a carbene, such as the decomposition of a corresponding tosylhydrazone. researchgate.net
The stereochemical course of reactions involving the cyclopropyl ring is a critical aspect of its chemistry.
In Ring-Opening Reactions: Nucleophilic ring-opening reactions of cyclopropanes are often highly stereospecific. core.ac.uk The attack typically proceeds via an SN2 mechanism, which results in an inversion of configuration at the carbon atom being attacked. The high stereospecificity observed in related systems provides evidence against radical intermediates and supports a direct nucleophilic attack pathway. core.ac.uk
In Rearrangement Reactions: The Favorskii rearrangement is also known for its stereoselectivity. nrochemistry.com The stereochemical outcome is dependent on the geometry of the enolate and the stereochemistry of the starting α-halo carbonyl compound. The cleavage of the cyclopropanone (B1606653) intermediate is regioselective, typically occurring to break the weakest bond, which forms the most stable carbanion. This carbanion is then protonated (or trapped) to give the final product with a defined stereochemistry.
Competitive Reaction Pathways: Interplay Between Acyl Chloride and α-Bromine Reactivity
The presence of two distinct electrophilic centers—the carbonyl carbon of the acyl chloride and the carbon atom bearing the bromine—leads to competitive reaction pathways. The outcome of a given reaction is highly dependent on the nature of the nucleophile/reagent and the reaction conditions.
The acyl chloride is an exceptionally reactive acylating agent, generally more reactive towards nucleophiles than other carboxylic acid derivatives and most other carbonyl compounds. libretexts.orgchegg.comstackexchange.com Therefore, under most standard conditions involving nucleophiles, reaction at the acyl chloride is expected to be the dominant pathway.
Nucleophilic Acyl Substitution (at Acyl Chloride): This is the most probable reaction with a wide range of nucleophiles (e.g., H₂O, alcohols, amines, Grignard reagents). The reaction proceeds via a rapid addition-elimination mechanism to yield carboxylic acids, esters, amides, or ketones, respectively, with the chloride ion acting as an excellent leaving group. libretexts.orgkhanacademy.org
Reactions at the α-Bromine: Alternative pathways that target the C-Br bond require specific reagents and conditions that can bypass the highly reactive acyl chloride.
Favorskii Rearrangement: Requires a base, typically a non-nucleophilic one, to promote the rearrangement pathway over simple nucleophilic attack at the carbonyl. wikipedia.orgnrochemistry.com
Elimination: A strong, sterically hindered base could potentially induce E2 elimination to form a cyclopropylidene acetyl chloride, though this would be a highly strained and unusual allene-like structure.
Radical Reactions: Radical debromination could be achieved using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (AIBN).
Cross-Coupling: As discussed in section 3.2.3, this requires specific transition metal catalysts that can selectively engage the C-Br bond.
The following table summarizes the competitive pathways.
| Reaction Condition / Reagent | Primary Reactive Site | Mechanistic Pathway | Expected Product Class |
| H₂O, Pyridine | Acyl Chloride | Nucleophilic Acyl Substitution | Carboxylic Acid |
| R-OH, Pyridine | Acyl Chloride | Nucleophilic Acyl Substitution | Ester |
| R₂NH | Acyl Chloride | Nucleophilic Acyl Substitution | Amide |
| R-MgBr | Acyl Chloride | Nucleophilic Acyl Substitution (x2) | Tertiary Alcohol |
| NaOR (Alkoxide Base) | α-Bromine & Carbonyl | Favorskii Rearrangement | Rearranged Ester |
| Bu₃SnH, AIBN | α-Bromine | Radical Debromination | Cyclopropylacetyl chloride |
| Pd(0) Catalyst, Organometallic (R-M) | α-Bromine | Cross-Coupling | 2-Substituted-2-cyclopropylacetyl chloride |
Strategic Applications in Complex Organic Molecule Synthesis
Utilization as a Chiral Building Block
The presence of a stereogenic center at the α-position to the carbonyl group makes 2-Bromo-2-cyclopropylacetyl chloride a valuable chiral building block in asymmetric synthesis. enamine.netspectrumchemical.comspectrumchemical.com The strategic positioning of the bromine atom and the cyclopropyl (B3062369) group allows for stereocontrolled manipulations, leading to the synthesis of optically active compounds with defined three-dimensional structures.
Diastereoselective and Enantioselective Transformations
The acyl chloride moiety of this compound serves as a highly reactive electrophilic site, readily participating in reactions with a wide range of nucleophiles. In the context of asymmetric synthesis, the inherent chirality of the molecule can direct the stereochemical outcome of these reactions. When coupled with chiral auxiliaries or catalysts, highly diastereoselective or enantioselective transformations can be achieved. For instance, the reaction of a chiral derivative of this compound with a prochiral nucleophile can lead to the formation of a new stereocenter with a high degree of stereocontrol. The steric and electronic properties of the cyclopropyl group and the bromine atom play a crucial role in influencing the facial selectivity of the nucleophilic attack, thereby determining the configuration of the product.
Furthermore, the bromine atom can be a site for subsequent stereospecific transformations. For example, nucleophilic substitution of the bromide, potentially proceeding through an SN2 mechanism, would result in an inversion of configuration at the stereocenter. This opens up avenues for creating diverse stereoisomers from a single chiral precursor. The development of biocatalytic methods, such as those using engineered enzymes, also presents a promising strategy for the highly diastereo- and enantioselective synthesis of molecules containing halogenated cyclopropanes. researchgate.net
Synthesis of Optically Active Compounds with Cyclopropyl- and Halogen-Substituted Centers
The direct use of optically active this compound provides a straightforward route to enantiomerically enriched compounds containing both a cyclopropyl group and a halogen atom at a stereogenic center. Such motifs are of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring, as well as the ability of the halogen to participate in halogen bonding. researchgate.net The synthesis of optically active spirocycles, for example, can be achieved through sequences involving palladium-catalyzed reactions where a quaternary stereocenter is generated. nih.gov
The general methods for obtaining optically active compounds include the use of chiral chromatography for the separation of enantiomers or asymmetric synthesis strategies. nih.gov The synthesis of chiral building blocks is crucial for the development of new drugs, as biological targets are often chiral and require a specific stereoisomer for effective interaction. enamine.net
Table 1: Examples of Related Optically Active Halogenated Compounds and their Synthetic Utility
| Compound | Application/Significance | Reference |
| (2R)-2-bromo-2-phenylacetyl chloride | Chiral building block for asymmetric synthesis. | cymitquimica.commolport.comnih.gov |
| (2R)-2-bromo-2-cyclopentylacetyl chloride | Precursor for optically active cyclopentyl derivatives. | bldpharm.comnih.gov |
| Chiral Halogenated Cyclopropanes | Valuable building blocks for medicinal chemistry and agrochemicals due to the presence of halogen bonds. | researchgate.net |
Precursor for Heterocyclic Chemistry
The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The acyl chloride can react with dinucleophiles to form cyclic structures, while the bromine atom can participate in subsequent cyclization reactions.
Construction of Lactams and Related Ring Systems
Lactams, particularly β-lactams, are core structures in many antibiotic drugs. The reaction of acyl chlorides with imines in the Staudinger synthesis is a well-established method for the construction of β-lactam rings. This compound can be employed in such reactions to generate novel β-lactams functionalized with both a bromine atom and a cyclopropyl group at the C4 position. These substituents can significantly influence the biological activity and pharmacokinetic properties of the resulting lactam.
Furthermore, the synthesis of larger ring lactams is also feasible. For instance, reaction with amino alcohols or diamines can lead to the formation of oxazinones or diazepinones, respectively. The bromine atom can be retained in the final product for further functionalization or can be eliminated during the reaction to form an unsaturated system. The development of novel β-lactamase inhibitors based on diazabicyclooctanone (DBO) scaffolds highlights the continuing importance of synthesizing new lactam-containing structures. nih.gov
Formation of Other Nitrogen and Oxygen Heterocycles
Beyond lactams, this compound can be utilized to construct a variety of other nitrogen and oxygen-containing heterocycles. researchgate.net Reaction with hydrazines can yield pyrazolidinones, while reaction with hydroxylamines can produce isoxazolidinones. The cyclopropyl and bromo substituents offer opportunities to create a diverse library of heterocyclic compounds with potential applications in drug discovery and agrochemistry.
The intramolecular cyclization of derivatives of this compound is another powerful strategy. For example, conversion of the acyl chloride to an ester or amide bearing a nucleophilic group could be followed by an intramolecular nucleophilic substitution of the bromine atom to form a cyclic ether or lactone.
Incorporation into Polymeric Materials and Advanced Functional Molecules
The unique structural features of this compound also suggest its potential for incorporation into polymeric materials and the synthesis of advanced functional molecules.
The acyl chloride functionality allows for the straightforward incorporation of the 2-bromo-2-cyclopropylacetyl moiety into polymers via esterification or amidation reactions with polymers bearing hydroxyl or amine groups. This could be used to modify the surface properties of materials or to introduce specific functionalities. The presence of the bromine atom offers a handle for post-polymerization modification, such as cross-linking or the attachment of other functional groups through substitution reactions.
In the realm of advanced functional molecules, the cyclopropyl group can impart unique conformational rigidity and electronic properties. The combination of the strained ring and the polar C-Br bond could lead to molecules with interesting chiroptical properties. researchgate.net The synthesis of complex molecules often relies on the use of versatile building blocks, and this compound, with its multiple reactive sites, is a prime candidate for the construction of novel functional materials and molecules with tailored properties.
Design of Monomers for Specialty Polymers
The structure of this compound makes it a promising candidate for the design of novel monomers for specialty polymers. The acyl chloride can readily participate in condensation polymerization with diols or diamines to create polyesters and polyamides. The resulting polymers would feature a pendant bromo-cyclopropyl group at regular intervals along the polymer backbone.
This pendant functionality opens up numerous possibilities for post-polymerization modification. For instance, the bromine atom can be substituted by various functional groups through nucleophilic substitution reactions, allowing for the tailoring of the polymer's properties. This approach enables the introduction of functionalities that can influence solubility, thermal stability, and adhesive properties.
Furthermore, the cyclopropyl group itself can influence the polymer's macroscopic properties. The rigid, three-membered ring can restrict segmental motion of the polymer chains, potentially leading to materials with higher glass transition temperatures and enhanced mechanical strength. In some cases, cyclopropane-containing monomers can undergo ring-opening polymerization, leading to unique polymer backbones that are not accessible through conventional polymerization methods. While specific data on polymers derived from this compound is scarce, the principles of polymer chemistry suggest its potential for creating materials with tunable properties.
| Potential Monomer Functionality | Polymerization Method | Resulting Polymer Feature | Potential Application |
| Acyl Chloride | Condensation Polymerization | Polyester or Polyamide Backbone | High-performance plastics, fibers |
| α-Bromo Group | Post-polymerization Modification | Functionalized Pendant Groups | Smart materials, biocompatible polymers |
| Cyclopropyl Ring | Chain-growth or Ring-opening Polymerization | Modified Polymer Backbone | Specialty elastomers, advanced coatings |
Synthesis of Scaffolds for Materials Science Applications
In materials science, molecular scaffolds serve as foundational structures for building larger, functional materials. The reactivity of this compound makes it a valuable building block for creating novel scaffolds. By reacting it with multifunctional molecules, it is possible to construct three-dimensional structures with precisely placed cyclopropyl and bromo functionalities.
For example, reaction with a triol could yield a star-shaped molecule with three bromo-cyclopropyl arms. These arms could then be further functionalized to create liquid crystals, dendritic polymers, or components for metal-organic frameworks (MOFs). The cyclopropyl group can play a crucial role in directing the self-assembly of these scaffolds into larger, ordered structures, a key aspect in the bottom-up fabrication of advanced materials. The unique electronic properties of the cyclopropane (B1198618) ring can also be harnessed to create materials with interesting optical or electronic properties.
The development of diverse libraries of chiral cyclopropane scaffolds is an active area of research, with applications in medicinal chemistry and materials science. While direct synthesis from this compound is not explicitly detailed, the principles of organic synthesis support its utility in generating such scaffolds through chemoenzymatic and traditional synthetic routes.
| Scaffold Type | Synthetic Strategy | Key Feature | Potential Application Area |
| Star-shaped Molecules | Reaction with polyols | Multiple reactive sites | Drug delivery, nanotechnology |
| Dendritic Structures | Iterative reaction sequences | High surface area, defined architecture | Catalysis, sensors |
| Precursors for MOFs | Functionalization with linking groups | Porous crystalline structures | Gas storage, separation |
Catalytic Reactions Mediated by this compound
The potential for this compound to mediate catalytic reactions is an intriguing, though underexplored, area. Acyl chlorides are known to be precursors for the in-situ generation of ketenes, which are highly reactive intermediates in organic synthesis. Under the influence of a suitable base, this compound could form bromo(cyclopropyl)ketene. This ketene (B1206846) could then participate in a variety of cycloaddition reactions, for example, with imines to form β-lactams (the Staudinger synthesis). If the reaction could be made catalytic with respect to the base, this compound would serve as a key precursor in a catalytic cycle.
Additionally, the presence of the bromine atom and the cyclopropyl ring could lead to novel catalytic activities. For instance, under certain conditions, the compound could potentially be involved in radical reactions where the bromo-cyclopropyl moiety is transferred. However, there is currently no direct evidence in the scientific literature to support the role of this compound as a mediator or catalyst in specific, well-defined catalytic cycles. Research in this area would be necessary to uncover and develop such potential applications.
Computational and Theoretical Investigations
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-Bromo-2-cyclopropylacetyl chloride, offering insights that are often challenging to obtain through experimental methods alone.
Density Functional Theory (DFT) Calculations on Stability and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and stability of complex organic molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized geometry and thermodynamic stability. These calculations can predict key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. In silico studies on similar alpha-halo carbonyl compounds suggest that the presence of the electronegative bromine and chlorine atoms significantly influences the electron density distribution and the energies of the frontier molecular orbitals. researchgate.net
Analysis of Bond Dissociation Energies and Charge Distribution
A crucial aspect of understanding the reactivity of this compound is the analysis of its bond dissociation energies (BDEs) and atomic charge distribution. The C-Br bond is of particular interest, as its cleavage is often a key step in various reactions. Computational studies on substituted benzyl (B1604629) bromides have shown that the C-Br bond dissociation energy can be influenced by the nature of the substituents. capes.gov.br For this compound, the BDE of the C-Br bond is expected to be influenced by the adjacent cyclopropyl (B3062369) and carbonyl groups.
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and intramolecular interactions. wisc.eduaiu.eduq-chem.com It provides a localized picture of bonding and allows for the calculation of natural atomic charges. In this compound, NBO analysis would likely reveal a significant positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. The bromine and chlorine atoms would exhibit negative charges due to their high electronegativity. The table below presents hypothetical NBO charges for this compound based on typical values for similar functional groups.
| Atom | Hypothetical NBO Charge (a.u.) |
| Carbonyl Carbon | +0.85 |
| Carbonyl Oxygen | -0.65 |
| Alpha-Carbon | +0.10 |
| Bromine | -0.25 |
| Chlorine | -0.30 |
Mechanistic Modeling of Key Reactions
Computational modeling plays a vital role in mapping the reaction pathways of this compound, particularly in understanding the energetics of transition states and predicting the selectivity of its reactions.
Transition State Analysis for Nucleophilic Acyl Substitution
The following table provides a hypothetical comparison of activation energies for the nucleophilic acyl substitution of acetyl chloride and this compound with a generic nucleophile, illustrating the potential steric and electronic effects.
| Substrate | Hypothetical Activation Energy (kcal/mol) |
| Acetyl Chloride | 15 |
| This compound | 18 |
Computational Prediction of Stereoselectivity and Regioselectivity
Given the chiral center at the alpha-carbon, reactions of this compound can exhibit stereoselectivity. Computational methods can be employed to predict the preferred stereochemical outcome of a reaction by comparing the energies of the transition states leading to the different stereoisomers. acs.org A lower transition state energy corresponds to the major product. Similarly, for reactions involving unsymmetrical reagents, computational analysis can predict the regioselectivity by identifying the most favorable reaction pathway based on the calculated energies of the possible intermediates and transition states. DFT calculations have been successfully used to explain the origin of diastereoselectivity in various reactions, often attributing it to steric hindrance or specific electronic interactions in the transition state. acs.org
Conformational Analysis of the Cyclopropyl Group's Influence on Reactivity
The conformation of the cyclopropyl group relative to the carbonyl group is a key determinant of the reactivity of this compound. The cyclopropane (B1198618) ring, with its unique "bent" bonds, can engage in electronic interactions with the adjacent pi-system of the carbonyl group. dalalinstitute.com Conformational analysis, often performed using DFT, can identify the most stable conformers and the energy barriers for rotation around the C-C bond connecting the cyclopropyl and carbonyl groups. nih.govmdpi.comrsc.org
The orientation of the cyclopropyl group can influence the accessibility of the carbonyl carbon to incoming nucleophiles and can also affect the stability of any developing charge in the transition state. The interplay of steric hindrance and electronic effects governs the preferred conformation and, consequently, the reactivity and selectivity of the molecule.
Molecular Dynamics Simulations for Understanding Reaction Dynamics
Molecular dynamics (MD) simulations offer a powerful computational microscope for observing the intricate motions of atoms and molecules during a chemical reaction. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can trace the trajectories of individual particles over time, providing a detailed, time-resolved view of the reaction process. This approach is particularly valuable for understanding the complex dynamics of reactions involving strained ring systems, such as those with a cyclopropyl group.
While specific molecular dynamics studies on this compound are not extensively available in publicly accessible literature, the principles can be understood by examining research on analogous compounds. For instance, direct ab initio molecular dynamics simulations have been conducted on similar small-ring systems, providing insight into reaction mechanisms that are likely relevant. These studies help to elucidate how factors like the angle of nucleophilic attack and the distribution of energy among the products influence the reaction's outcome.
One of the key insights from such simulations is the ability to distinguish between different reaction pathways. For a molecule like this compound, a nucleophile could attack at several sites, and MD simulations can help determine which pathway is more likely and under what conditions. For example, a study on the reaction of cyclopropenyl chloride with a fluoride (B91410) ion revealed that the reaction pathway is highly dependent on the collision angle of the incoming ion. An attack at the methylene (B1212753) carbon atom resulted in an SN2 reaction, while a collision at a carbon atom of the C=C double bond led to an SN2' reaction. These simulations often show that such reactions can proceed through a direct mechanism, where the system quickly passes through the transition state without forming long-lived intermediate complexes.
The data generated from molecular dynamics simulations can be extensive, offering a granular look at the reaction's progress. Key parameters that are often analyzed include interatomic distances, bond angles, and the potential energy of the system as a function of time. These parameters help to construct a detailed narrative of the bond-breaking and bond-forming events that constitute the chemical transformation.
To illustrate the type of data obtained from such a study, the following interactive table presents hypothetical findings for a simulated reaction of this compound with a generic nucleophile (Nu⁻). This data is based on the types of results generated in molecular dynamics studies of similar reactions.
| Simulation Parameter | Finding | Implication for Reaction Mechanism |
| Nucleophile Collision Angle | Attack at the carbonyl carbon is favored over attack at the cyclopropyl carbon. | Indicates a preference for nucleophilic acyl substitution over reactions involving the cyclopropyl ring. |
| Reaction Pathway | The dominant pathway is a direct concerted mechanism. | Suggests a single transition state where the carbon-bromine bond is broken as the carbon-nucleophile bond is formed. |
| Intermediate Lifetimes | No long-lived intermediates were observed in the simulations. | Consistent with a direct reaction mechanism, where the transformation from reactants to products is rapid. |
| Energy Distribution in Products | A significant portion of the reaction's exothermicity is channeled into the vibrational modes of the newly formed acyl-nucleophile product. | This indicates that the product molecule is formed in a vibrationally excited state. |
| Solvent Effects | Simulations in a polar aprotic solvent show a stabilized transition state compared to the gas phase. | Suggests that the reaction rate would be enhanced in such solvents due to the solvation of charged species. |
These simulations provide a level of detail that is often inaccessible through experimental means alone. They can reveal the subtle dance of atoms that dictates the outcome of a chemical reaction, offering a foundational understanding of reactivity that can guide further experimental work and the design of new synthetic methodologies.
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Photo- and Electrocatalytic Transformations
The presence of the α-bromo ketone moiety in 2-Bromo-2-cyclopropylacetyl chloride makes it an ideal candidate for novel photo- and electrocatalytic transformations. These methods offer green and efficient alternatives to traditional synthetic protocols.
Photocatalysis: Research into the photocatalytic reactions of aryl cyclopropyl (B3062369) ketones has demonstrated the feasibility of [3+2] cycloadditions, which proceed through a ring-opening of the cyclopropane (B1198618) ring upon one-electron reduction of the ketone. nih.govnih.gov A similar strategy could be applied to this compound, potentially leading to the synthesis of highly substituted cyclopentane (B165970) derivatives. Furthermore, the photolysis of α-bromo ketones can lead to either debromination or a 1,2-bromine shift, offering pathways to either the corresponding cyclopropylacetyl chloride or β-bromo-cyclopropylacetyl chloride. researchgate.netresearchgate.netcolab.ws The photocatalytic α-arylation of ketones using α-bromo ketones as precursors is another promising avenue, which could be adapted for the C-C bond formation at the α-position of the cyclopropylacetyl chloride. researchgate.netchemrxiv.org A patented method for the synthesis of α-bromoaromatic ketone compounds under visible light irradiation using a ruthenium catalyst highlights the industrial potential of such photocatalytic approaches. google.com
Electrocatalysis: Electrocatalysis provides a powerful tool for functional group transformations. nih.gov For this compound, electrocatalytic reduction could offer a controlled method for debromination or for initiating radical cyclization reactions. The electrocatalytic upgrading of carbon resources often involves the cleavage of C-C or C-H bonds, and similar principles could be applied to derivatize the cyclopropyl moiety or the acetyl chain. nih.gov
A comparative table of potential photo- and electrocatalytic transformations is presented below:
| Transformation | Method | Potential Products | Key Advantages |
| [3+2] Cycloaddition | Photocatalysis | Substituted cyclopentanes | Access to complex carbocycles |
| Debromination | Photocatalysis/Electrocatalysis | Cyclopropylacetyl chloride | Selective functional group removal |
| Bromine Shift | Photocatalysis | β-Bromo-cyclopropylacetyl chloride | Isomerization to new building blocks |
| α-Arylation | Photocatalysis | 2-Aryl-2-cyclopropylacetyl chloride | C-C bond formation |
Development of Biocatalytic Approaches for Synthesis and Derivatization
Biocatalysis is emerging as a sustainable and highly selective alternative to traditional chemical synthesis. The development of enzymatic methods for the synthesis and derivatization of this compound could lead to the production of valuable chiral building blocks.
Enzymatic Debromination and Derivatization: Studies have shown the potential for biocatalytic debromination of α-bromomethyl ketones, a reaction that could be adapted for this compound to yield cyclopropylacetyl chloride. researchgate.net Furthermore, enzymatic systems have been developed for the synthesis of α,β-halohydrins from alkenes and for the ketonization of halo-substituted compounds, suggesting that enzymes could be engineered to act on the bromo-cyclopropyl motif for various transformations. nih.govnih.gov
Enantioselective Synthesis: A significant opportunity lies in the chemoenzymatic synthesis of optically active derivatives. For instance, engineered myoglobin (B1173299) has been used for the biocatalytic cyclopropanation to produce α-cyclopropyl-pyruvates with high enantioselectivity. utdallas.edu A similar enzymatic approach could potentially be developed to introduce the bromo-cyclopropylacetyl moiety onto various substrates in an enantioselective manner.
Potential biocatalytic applications are summarized in the table below:
| Biocatalytic Approach | Enzyme Class (Example) | Potential Outcome | Significance |
| Debromination | Dehalogenase | Cyclopropylacetyl chloride | Green and selective dehalogenation |
| Asymmetric Reduction | Carbonyl Reductase | Chiral 2-Bromo-2-cyclopropylethanol | Access to enantiopure alcohols |
| Enantioselective Acylation | Lipase/Esterase | Chiral esters of 2-Bromo-2-cyclopropylacetic acid | Synthesis of chiral building blocks |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound into flow chemistry and automated platforms offers significant advantages in terms of safety, scalability, and efficiency.
Flow Chemistry: Continuous-flow synthesis has been successfully applied to the production of various cyclopropane-containing compounds, including arylthio-cyclopropyl carbonyl compounds and 1,1-cyclopropane aminoketones. mdpi.comrsc.org The synthesis of this compound, which likely involves reactive intermediates, would benefit from the enhanced heat and mass transfer, precise temperature control, and improved safety offered by flow reactors. acs.orgresearchgate.net Flow chemistry also enables the telescoping of reaction steps, potentially allowing for the in-situ generation and immediate consumption of this reactive acyl chloride.
Automated Synthesis: Automated platforms can accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and substrates. rsc.org The automated synthesis of cyclopropyl boronic esters using a tube-in-tube flow reactor for handling hazardous reagents like diazomethane (B1218177) demonstrates the potential for automating complex synthetic sequences involving cyclopropane moieties. rsc.org Such platforms could be employed to rapidly generate libraries of compounds for biological screening.
Investigation of Novel Reaction Pathways and Reagent Development
The unique combination of functional groups in this compound opens up possibilities for exploring novel reaction pathways and developing new reagents.
Cyclopropane Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under various conditions. As mentioned, photocatalysis can induce a [3+2] cycloaddition via a ring-opened radical anion. nih.govnih.gov Acid-catalyzed ring-opening of 1-alkenyl cyclopropyl ketones has also been shown to lead to the formation of cyclopentanone (B42830) or cyclohexenone skeletons. kyushu-u.ac.jp Investigating the reactivity of this compound under similar conditions could lead to new synthetic routes to five- and six-membered rings.
Modular Synthesis: The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a powerful strategy in drug discovery. acs.orgnih.gov this compound could serve as a key building block in such strategies, with the acyl chloride providing a handle for amide or ester formation and the bromo-cyclopropyl group offering a site for further functionalization, for example, through Suzuki-Miyaura cross-coupling reactions after conversion to a boronate ester. acs.org
Advanced Spectroscopic and Chromatographic Approaches in Mechanistic Elucidation and Reaction Monitoring
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced analytical techniques will play a pivotal role in this endeavor.
Reaction Monitoring: In-situ spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for real-time reaction monitoring. bruker.com These techniques can provide kinetic data and insights into the formation of transient intermediates, which is particularly important for reactions involving reactive species like acyl chlorides and radicals. The combination of online flow NMR with other spectroscopic methods can enhance reaction understanding and facilitate the transfer of processes from the lab to a larger scale. bruker.com
Mechanistic Studies: The mechanism of α-halogenation of ketones is known to proceed through an enol or enolate intermediate. libretexts.org Detailed mechanistic studies on the bromination step to form this compound would be beneficial for controlling selectivity and yield. Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), are essential for separating and identifying products and byproducts, as demonstrated in the analysis of α-bromination reactions and the synthesis of cyclopropyl ketones. rsc.orgnih.gov These techniques are also crucial for determining the enantiomeric excess of chiral products from asymmetric transformations. nih.gov
The table below outlines key analytical techniques and their applications:
| Analytical Technique | Application | Information Gained |
| FT-IR Spectroscopy | In-situ reaction monitoring | Real-time concentration of reactants and products, reaction kinetics |
| NMR Spectroscopy | In-situ reaction monitoring, structural elucidation | Reaction kinetics, identification of intermediates and products, stereochemistry |
| GC-MS / HPLC-MS | Product analysis, purity assessment | Separation and identification of products, byproducts, and impurities |
| Chiral HPLC/GC | Enantiomeric excess determination | Measurement of the ratio of enantiomers in asymmetric synthesis |
By pursuing these future research trajectories, the scientific community can unlock the synthetic utility of this compound, paving the way for its application in the development of new pharmaceuticals, agrochemicals, and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
